(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide
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Description
Scientific Research Applications
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This work investigates the reaction mechanism in detail, showcasing the potential of related compounds in catalysis (Liu, Ma, Liu, & Wang, 2014).
Optoelectronic and Bioimaging Applications
A series of pyridine functionalized α-cyanostilbenes with different amino group donors have been synthesized to investigate their aggregation-induced emission (AIE) features. These studies provide insights into the substituent-dependent aggregation propensity of α-cyanostilbenes, with potential applications in developing AIE active materials for optoelectronic and bioimaging purposes (Jana, Paramasivam, Khandelwal, Dutta, & Kanvah, 2020).
Carcinogenicity Studies
Research on 4-dimethylaminoazobenzene (DAB) and its analogs, including 4-cyano-N,N-dimethylaniline, has contributed to understanding the structural requirements for carcinogenic activity. This work suggests that the phenylazo group of DAB is not essential for carcinogenicity, providing valuable insights into the molecular mechanisms underlying carcinogenesis (Ashby, Styles, & Paton, 1980).
Antimicrobial Applications
New thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, including compounds synthesized from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, have been evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities, highlighting the potential of related structures in antimicrobial research (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21(2)15-8-6-13(7-9-15)11-14(12-18)17(22)20-16-5-3-4-10-19-16/h3-11H,1-2H3,(H,19,20,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCJSIDHJFLPY-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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